6-(ethylsulfanyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(ethylsulfanyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the ethylsulfanyl and fluorophenyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethylsulfanyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.
Introduction of the pyridazine ring: This step often involves the reaction of the triazole intermediate with a suitable dicarbonyl compound.
Functionalization: The ethylsulfanyl and fluorophenyl groups are introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds generally involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials.
Chemical Reactions Analysis
Types of Reactions
6-(ethylsulfanyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole and pyridazine rings can be reduced under suitable conditions.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(ethylsulfanyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-(methylsulfanyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(ethylsulfanyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(ethylsulfanyl)-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
The unique combination of the ethylsulfanyl and fluorophenyl groups in 6-(ethylsulfanyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine may confer distinct chemical and biological properties compared to similar compounds. These differences can be exploited for specific applications in research and industry.
Properties
IUPAC Name |
6-ethylsulfanyl-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4S/c1-2-19-12-7-6-11-15-16-13(18(11)17-12)9-4-3-5-10(14)8-9/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMLCTIDMRLAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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